molecular formula C6H7BrS2 B14038531 3-Bromo-2-methyl-5-(methylthio)thiophene

3-Bromo-2-methyl-5-(methylthio)thiophene

Cat. No.: B14038531
M. Wt: 223.2 g/mol
InChI Key: KIZIHRITVXVCKB-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-(methylthio)thiophene is an organic compound with the molecular formula C6H7BrS2 and a molecular weight of 223.15 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methyl-5-(methylthio)thiophene can be synthesized through the bromination of 2-methyl-5-(methylthio)thiophene. The bromination reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(methylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Various substituted thiophenes.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Bromo-2-methyl-5-(methylthio)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(methylthio)thiophene depends on its specific application. In chemical reactions, the bromine and methylthio groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the methylthio group can undergo oxidation or participate in coordination with metal catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-5-(methylthio)thiophene is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H7BrS2

Molecular Weight

223.2 g/mol

IUPAC Name

3-bromo-2-methyl-5-methylsulfanylthiophene

InChI

InChI=1S/C6H7BrS2/c1-4-5(7)3-6(8-2)9-4/h3H,1-2H3

InChI Key

KIZIHRITVXVCKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)SC)Br

Origin of Product

United States

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